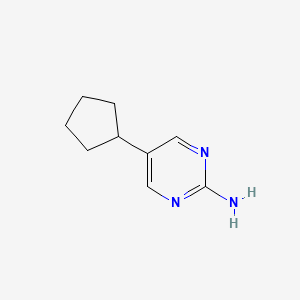
5-Cyclopentylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopentylpyrimidin-2-amine is a heterocyclic organic compound that features a pyrimidine ring substituted with a cyclopentyl group at the 5-position and an amino group at the 2-position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentylpyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopentanone with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include heating and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopentylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, nitro derivatives, and various amine derivatives .
Aplicaciones Científicas De Investigación
5-Cyclopentylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Cyclopentylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparación Con Compuestos Similares
Similar Compounds
5-Methylpyrimidin-2-amine: Similar structure but with a methyl group instead of a cyclopentyl group.
5-Phenylpyrimidin-2-amine: Features a phenyl group at the 5-position.
5-Ethylpyrimidin-2-amine: Contains an ethyl group at the 5-position.
Uniqueness
5-Cyclopentylpyrimidin-2-amine is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. The cyclopentyl group provides steric hindrance and hydrophobic interactions that can affect the compound’s binding affinity and selectivity for molecular targets .
Propiedades
Número CAS |
90253-44-4 |
|---|---|
Fórmula molecular |
C9H13N3 |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
5-cyclopentylpyrimidin-2-amine |
InChI |
InChI=1S/C9H13N3/c10-9-11-5-8(6-12-9)7-3-1-2-4-7/h5-7H,1-4H2,(H2,10,11,12) |
Clave InChI |
OCXDNNZPMPHTOX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2=CN=C(N=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


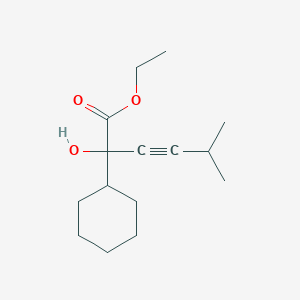
![1-Ethyl-4-[2-(4-pentylcyclohexyl)ethyl]cyclohexane](/img/structure/B14356517.png)
![2,2'-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14356523.png)
![2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid](/img/structure/B14356529.png)
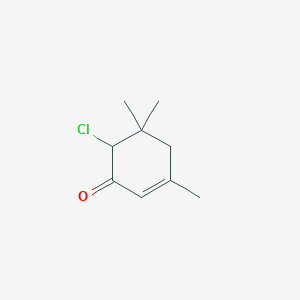
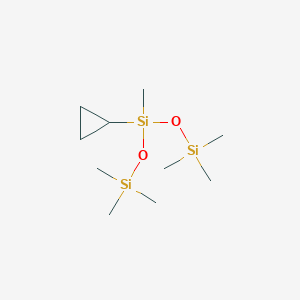
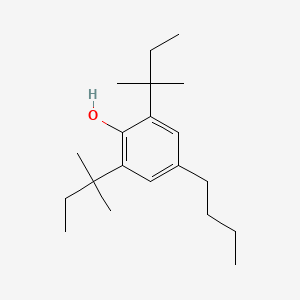
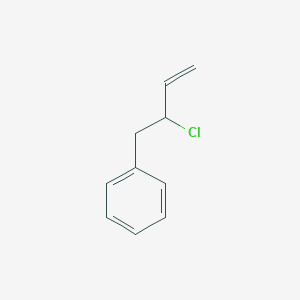

methanone](/img/structure/B14356559.png)
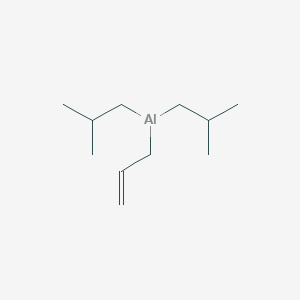
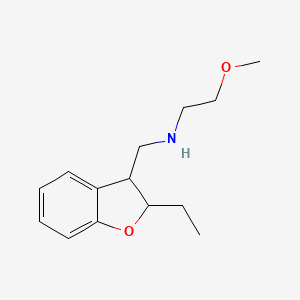
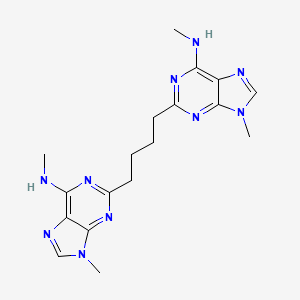
![4-[(1-Oxo-1lambda~5~-pyridin-2-yl)disulfanyl]benzoic acid](/img/structure/B14356576.png)
